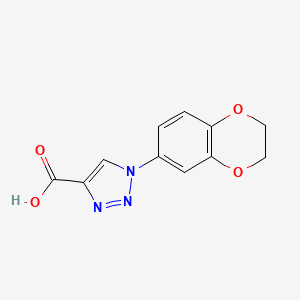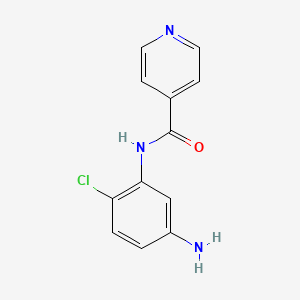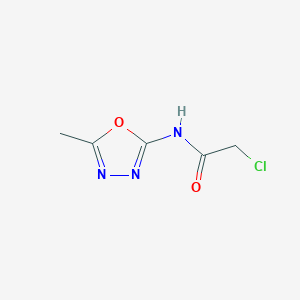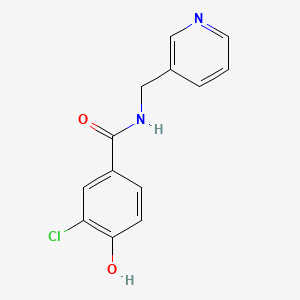![molecular formula C14H12Cl2O B1415021 4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene CAS No. 1039962-36-1](/img/structure/B1415021.png)
4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene
Vue d'ensemble
Description
4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene, commonly referred to as Chloromethylphenoxybenzene (CMPD), is a synthetic aromatic compound that has found a wide range of applications in scientific research. CMPD has been used in a variety of laboratory experiments, ranging from biochemical and physiological studies to drug development. With its unique chemical properties, CMPD has been widely studied for its potential applications in various fields.
Applications De Recherche Scientifique
Electrochemical Reduction in Environmental Pollutants
Methyl triclosan, considered an environmental pollutant, has been studied for its electrochemical reduction at glassy carbon electrodes. Research by Peverly et al. (2014) indicates that this process leads to the formation of various compounds, including a derivative of 4-chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene, highlighting its role in environmental remediation techniques (Peverly et al., 2014).
Chlorination of Electron-Rich Benzenoid Compounds
The chlorination of electron-rich benzenoid compounds, resulting in various chlorinated products, has been studied by Smith, McKeer, and Taylor (2003). This includes compounds related to 4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene, which are important in organic synthesis and chemical manufacturing (Smith et al., 2003).
Polymeric Resins and Solid-Phase Extraction
A study by Fontanals et al. (2004) on the synthesis of 4-vinylpyridine-divinylbenzene (VP-DVB) resin for solid-phase extraction of polar compounds highlights the utility of related compounds in water treatment and purification processes (Fontanals et al., 2004).
Synthesis and Evaluation of Antibacterial Agents
Research by Halve et al. (2009) involved synthesizing a series of compounds, including derivatives of 4-chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene, and evaluating their potential as antibacterial agents. This showcases the application of the compound in medicinal chemistry and pharmaceutical research (Halve et al., 2009).
Photocatalytic Degradation of Pollutants
Studies on the photocatalytic degradation of aromatic pollutants, such as Vialaton and Richard (2002), indicate the potential of using derivatives of 4-chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene in treating water contaminated with organic pollutants (Vialaton & Richard, 2002).
Propriétés
IUPAC Name |
4-chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O/c1-10-8-12(16)4-7-14(10)17-13-5-2-11(9-15)3-6-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPDBRPDLGAQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1414938.png)
![6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B1414939.png)


![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)

![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)

![(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1414953.png)

![2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414955.png)
![2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1414957.png)
![6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine](/img/structure/B1414959.png)
